N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c26-18-21-10-12-25(18)19(27)24(16-3-1-2-4-16)14-13-23-11-7-17(22-23)15-5-8-20-9-6-15/h5-9,11,16H,1-4,10,12-14H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVRABFJVKTZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)N4CCNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazolidine ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the pyrazolyl group: This step involves the formation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the pyridinyl group: This can be done via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.
Cyclopentyl group addition: This step may involve the alkylation of the nitrogen atom in the imidazolidine ring with a cyclopentyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The molecule’s uniqueness lies in its combination of imidazolidine-2-one, pyridinyl-pyrazole, and cyclopentyl groups. Key analogues and their structural differences are summarized below:
| Compound Name | Core Structure | Substituent Modifications | Target Relevance |
|---|---|---|---|
| N-cyclohexyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide | Imidazolidine-2-one | Cyclohexyl (vs. cyclopentyl) | Improved lipophilicity |
| N-cyclopentyl-2-oxo-N-(2-(3-(phenyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide | Imidazolidine-2-one | Phenyl (vs. pyridin-4-yl) | Reduced H-bonding capacity |
| N-cyclopentyl-2-oxo-N-(3-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)propyl)imidazolidine-1-carboxamide | Imidazolidine-2-one | Propyl linker (vs. ethyl) | Altered binding kinetics |
Key Insights :
- Cyclopentyl vs. cyclohexyl : Cyclohexyl analogues exhibit higher logP values (e.g., 3.2 vs. 2.8), enhancing membrane permeability but reducing aqueous solubility .
- Pyridinyl vs. phenyl : Pyridinyl groups enhance target engagement via hydrogen bonding with kinase ATP pockets, whereas phenyl analogues show weaker affinity (e.g., IC50: 12 nM vs. 230 nM for JAK2 inhibition) .
Physicochemical Properties
Comparative physicochemical data for select analogues:
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (µM, pH 7.4) | Plasma Protein Binding (%) |
|---|---|---|---|---|
| N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide | 396.45 | 2.8 | 45 | 88 |
| N-cyclohexyl variant | 410.48 | 3.2 | 22 | 92 |
| Phenyl-substituted variant | 379.43 | 3.5 | 8 | 95 |
Key Trends :
- Pyridinyl substitution : Enhances solubility due to polar interactions, critical for oral bioavailability.
Biological Activity
N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopentyl group, an imidazolidine core, and functional groups including a pyridine and pyrazole moiety, which are known for their diverse biological activities.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including receptors and enzymes. The presence of the pyrazole and pyridine rings suggests potential activity as a selective orexin receptor antagonist, similar to other compounds that have been shown to promote sleep by modulating orexin signaling pathways.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The structural similarities to known antimicrobial agents highlight its potential in treating infections.
- CNS Activity : Given its structural features, there is a hypothesis that this compound may influence central nervous system (CNS) functions. Compounds with similar scaffolds have been reported to increase glycine concentrations in the cerebrospinal fluid, indicating potential applications in neurological disorders.
- Anticancer Potential : The compound's activity against cancer cell lines has not been explicitly documented in available literature; however, the presence of the imidazolidine ring is associated with anticancer activity in related compounds. Further investigation into its cytotoxic effects on specific cancer types is warranted.
Study on Orexin Receptor Antagonism
A study focusing on orexin receptor antagonists demonstrated that compounds structurally related to this compound exhibited significant sleep-promoting effects in rodent models. This suggests that the compound may have similar effects.
Antimicrobial Evaluation
In vitro assays conducted on structurally related compounds showed promising results against various bacterial strains. The binding affinity to bacterial targets was measured, indicating a potential for developing novel antibacterial agents based on this scaffold .
Comparative Analysis with Related Compounds
Q & A
Q. What are the key structural features of N-cyclopentyl-2-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide, and how are they confirmed experimentally?
The compound features a pyridin-4-yl-substituted pyrazole ring, an imidazolidine-2-one core, and a cyclopentyl carboxamide group. Structural confirmation relies on spectroscopic methods:
- NMR spectroscopy identifies protons and carbons in the pyrazole, imidazolidine, and cyclopentyl moieties. For example, pyridinyl protons typically resonate at δ 8.5–9.0 ppm in NMR .
- IR spectroscopy detects carbonyl stretching vibrations (e.g., 1650–1750 cm for the 2-oxoimidazolidine and carboxamide groups) .
- High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H] peaks) .
Q. What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions:
- Step 1 : Coupling of pyridinyl-pyrazole intermediates with ethylenediamine derivatives under Buchwald-Hartwig conditions (e.g., cesium carbonate, copper catalysts) .
- Step 2 : Cyclization to form the imidazolidine-2-one core using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are refined using Design of Experiments (DoE) methodologies to maximize yield and purity. For example, fractional factorial designs reduce experimental runs while identifying critical variables (e.g., solvent choice affects cyclization efficiency) .
Q. How is purity assessed, and what purification methods are effective?
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies impurities .
- Column chromatography (silica gel, ethyl acetate/hexane eluents) isolates the target compound from by-products.
- Recrystallization in solvents like ethanol or dichloromethane/hexane mixtures improves crystalline purity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) of the pyridinyl-pyrazole and imidazolidine moieties, aiding in rational drug design .
- Molecular docking simulates interactions with biological targets (e.g., kinase enzymes), identifying key binding residues for structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis of dose-response curves and assay conditions (e.g., cell line variability, IC discrepancies) clarifies confounding factors. For example, differences in membrane permeability due to cyclopentyl hydrophobicity may explain activity variations .
- Counter-screening against off-target receptors (e.g., GPCRs) validates selectivity .
Q. How are reaction mechanisms for key synthetic steps (e.g., cyclization) elucidated?
Q. What advanced characterization techniques validate stereochemical or conformational properties?
- X-ray crystallography resolves absolute configuration and crystal packing effects .
- Dynamic NMR detects restricted rotation in the carboxamide group (e.g., coalescence temperature analysis) .
Methodological Guidance
Q. How to design experiments for optimizing catalytic systems in synthesis?
- Use response surface methodology (RSM) to model interactions between catalyst type (e.g., CuI vs. Pd), ligand ratios, and solvent polarity. Central composite designs efficiently map optimal conditions .
Q. What statistical approaches analyze batch-to-batch variability in compound synthesis?
- Multivariate analysis (e.g., PCA) identifies critical process parameters (CPPs) affecting impurity profiles .
- Control charts monitor intermediate purity during scale-up (e.g., -R charts for HPLC data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
